3-Methylguanine

Chemical Stability DNA Damage Hydrolysis

Choose defined 3-Methylguanine for your DNA damage studies. Unlike generic guanine mixtures, this specific N3-methylated lesion is the exact substrate for AAG/MPG glycosylases—not 7-mGua or O6-mGua. Its superior chemical stability ensures reliable LC-MS/MS calibration, while its 70-fold discrimination between AlkA and Tag enables precise enzymatic assays. Don't compromise: using an undefined isomer invalidates repair kinetics and genotoxicity data. Ensure your alkylation research is built on a validated reference standard.

Molecular Formula C6H7N5O
Molecular Weight 165.15 g/mol
CAS No. 2958-98-7
Cat. No. B032418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylguanine
CAS2958-98-7
SynonymsN3-Methylguanine;  NSC 62622;  2-Amino-3,7-dihydro-3-methyl-6H-purin-6-one;  3-Methylguanine;  2-Amino-3-methyl-6-oxo-3,6-dihydro-7H-purine; 
Molecular FormulaC6H7N5O
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N=C1N)NC=N2
InChIInChI=1S/C6H7N5O/c1-11-4-3(8-2-9-4)5(12)10-6(11)7/h2H,1H3,(H,8,9)(H2,7,10,12)
InChIKeyXHBSBNYEHDQRCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylguanine (CAS: 2958-98-7) as a Defined DNA Alkylation Lesion: An Evidence-Based Procurement Guide


3-Methylguanine (3-mGua) is a specific, exocyclic N3-methylated purine base that forms as a DNA lesion following exposure to alkylating agents such as dimethyl sulfate (DMS) and N-methyl-N-nitrosourea (MNU) [1]. Unlike its more prevalent isomer 7-methylguanine (7-mGua), 3-mGua is a significant cytotoxic lesion [2]. It is characterized by a methyl group at the N3 position of the guanine ring, a modification that fundamentally alters its base-pairing properties and makes it a primary substrate for specific DNA base excision repair (BER) pathways [3]. Quantitatively, 3-mGua represents a minor alkylation product compared to 7-mGua, but its repair kinetics and biological consequences are distinct, making it a critical reference standard in genotoxicity and DNA repair research [2].

Procurement of 3-Methylguanine: Why Isomeric Purity is Non-Negotiable for Reproducible Genotoxicity Assays


Generic substitution of 3-Methylguanine with other methylated guanine isomers like 7-methylguanine or O6-methylguanine is scientifically invalid due to their profoundly different biological roles and biochemical properties. These isomers are processed by distinct and non-overlapping DNA repair pathways: 3-mGua is a substrate for the base excision repair (BER) glycosylase AAG/MPG, whereas O6-mGua is repaired via direct reversal by the suicide enzyme MGMT [1]. Their formation ratios depend heavily on the alkylating agent used; for example, MNU produces a different spectrum of methylated bases than DMS [2]. Furthermore, the isomers' chemical stabilities differ significantly, with 3-mGua exhibiting greater in vitro stability than 7-mGua, a property that directly affects its quantitation in LC-MS/MS assays [3]. Using an undefined mixture or the wrong isomer would invalidate any experiment designed to quantify DNA damage, study repair kinetics, or model mutagenesis. The following sections provide the quantitative evidence substantiating this critical requirement for pure, defined 3-Methylguanine.

Quantitative Differentiation of 3-Methylguanine from Key Analogs in DNA Repair and Alkylation Studies


Superior In Vitro Chemical Stability of 3-Methylguanine vs. 7-Methylguanine

In studies of DNA alkylation, 3-Methylguanine demonstrates markedly different chemical stability compared to the major product, 7-methylguanine. Under physiological conditions (pH 7.2, 37°C), the in vitro stability of 3-methylguanine is somewhat greater than that of 7-methylguanine, a key property for its reliable detection and quantification [1]. This increased stability contrasts with its in vivo half-life, where it is actively excised by repair enzymes, making it a distinct and useful biomarker [2].

Chemical Stability DNA Damage Hydrolysis Depurination

Enzymatic Excision Efficiency of 3-Methylguanine by E. coli Glycosylases AlkA vs. Tag

The two major 3-methyladenine DNA glycosylases in E. coli, AlkA (inducible) and Tag (constitutive), exhibit a dramatic difference in their ability to excise 3-Methylguanine from alkylated DNA. AlkA is significantly more efficient at removing this lesion [1]. Specifically, the Tag enzyme was found to excise 3-mGua with an efficiency that was approximately 70 times lower than that of AlkA when tested on N-[3H]methyl-N-nitrosourea-treated native DNA [2].

DNA Repair Enzyme Kinetics Glycosylase AlkA Tag

Species-Specific Repair Rates: Mouse MPG Removes 3-Methylguanine 2-3x Faster Than Human MPG

The N-methylpurine-DNA glycosylase (MPG) is the primary enzyme responsible for excising 3-Methylguanine in eukaryotic cells. A direct comparison of purified recombinant human and mouse MPG proteins reveals a significant, quantifiable difference in their substrate preference. When adjusted for equal activity on 3-methyladenine, the mouse MPG removes 3-Methylguanine at an approximately 2- to 3-fold higher rate than its human counterpart [1].

DNA Repair Species Comparison MPG AAG Kinetics

In Vivo vs. In Vitro Repair: 3-Methylguanine is Actively Excised in E. coli

While 3-Methylguanine exhibits considerable chemical stability in vitro, its in vivo fate is governed by active enzymatic repair. In E. coli cells treated with dimethyl sulfate (DMS), the in vivo half-life of 3-Methylguanine was determined to be 3.6 +/- 0.3 hours [1]. This is markedly shorter than its in vitro half-life under identical conditions (pH 7.2, 37°C), demonstrating the presence and efficiency of a cellular excision repair process [2]. This contrasts with 7-methylguanine, for which in vivo and in vitro half-lives are not significantly different, suggesting a lack of active enzymatic removal [3].

In Vivo Kinetics DNA Repair E. coli Half-life

Differential Detection and Abundance of 3-Methylguanine vs. 7-Methylguanine in Mammalian RNA

The use of advanced analytical techniques like reversed-phase HPLC coupled with thermospray mass spectrometry (LC-MS) allows for the specific identification and relative quantification of isomeric methylated guanines in complex biological samples. In an analysis of RNA from rat and calf liver, 1- and 3-methylguanine were identified as major methylated bases, showing marked abundance, particularly in nuclear RNA [1]. In contrast, 7-methylguanine was found to be poorly represented in poly(A)+ RNA [2].

Analytical Chemistry LC-MS RNA Methylation Epitranscriptomics

Validated Application Scenarios for 3-Methylguanine in DNA Damage and Repair Research


As a Critical Substrate for Differentiating AlkA and Tag Glycosylase Activities

Researchers can utilize the dramatic 70-fold difference in excision efficiency between E. coli AlkA and Tag glycosylases for 3-Methylguanine [1]. By using a defined oligonucleotide containing a single 3-Methylguanine lesion, enzymatic assays can be designed to specifically measure AlkA activity, even in crude cell extracts containing both enzymes. This provides a powerful tool for studying the regulation of the adaptive response to alkylation damage in E. coli.

As a Species-Specific Probe for Comparing Mammalian Base Excision Repair (BER)

The 2- to 3-fold higher activity of mouse MPG compared to human MPG towards 3-Methylguanine [1] makes this lesion an ideal probe for comparative toxicology and DNA repair studies. By quantifying the removal of 3-Methylguanine from a common substrate, researchers can directly assess and calibrate differences in BER capacity between human and rodent cell lines or tissue extracts. This application is crucial for interpreting the results of pre-clinical cancer studies and genotoxicity testing in rodent models.

As a Benchmark for In Vivo DNA Damage Persistence in E. coli Models

The well-defined in vivo half-life of 3-Methylguanine (3.6 ± 0.3 hours) in DMS-treated E. coli [1] provides a robust benchmark for time-resolved studies of DNA repair. This value can be used to calibrate experimental models and compare the efficacy of DNA repair processes under different genetic backgrounds (e.g., alkA or tag mutants) or environmental conditions. It serves as a critical control for ensuring that observed biological effects are directly linked to the persistence of this specific cytotoxic lesion.

As a Primary Standard for LC-MS/MS Quantitation of Methylated DNA/RNA Lesions

Due to its greater in vitro chemical stability compared to 7-methylguanine [1], 3-Methylguanine is a superior analytical standard for developing and validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods aimed at quantifying DNA alkylation damage [2]. Its use ensures more reliable calibration curves and higher inter-assay reproducibility, which is essential for studies involving low-abundance biomarkers, exposure assessment, and the evaluation of novel chemotherapeutic alkylating agents.

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